

Total Synthesis of Carmaphycin-17: An Application Note and Protocol

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Compound of Interest

Compound Name: Carmaphycin-17

Cat. No.: B15562075

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Abstract

Carmaphycin-17 is a potent, selective inhibitor of the 20S proteasome with significant potential in antimicrobial and anticancer research.[1][2] This document provides a detailed application note and a comprehensive protocol for the total synthesis of **Carmaphycin-17**. The synthetic strategy is based on established methods for the synthesis of related carmaphycin analogues and peptide epoxyketones, involving a convergent approach.[3][4] This protocol is intended to provide researchers with the necessary information to synthesize **Carmaphycin-17** for further biological evaluation and drug development studies.

Introduction

The carmaphycins are a class of natural products isolated from marine cyanobacteria that exhibit potent cytotoxic and proteasome-inhibitory activities.[3][5][6] **Carmaphycin-17**, a synthetic analogue, has demonstrated significant activity against various cancer cell lines and is of considerable interest as a potential therapeutic agent.[7] Like other members of its class, **Carmaphycin-17** features a critical α,β -epoxyketone warhead responsible for its irreversible inhibition of the proteasome.[7][8] The ubiquitin-proteasome pathway is a crucial regulator of intracellular protein degradation, and its inhibition is a validated strategy in cancer therapy.[1] Proteasome inhibitors like **Carmaphycin-17** can induce apoptosis in cancer cells by disrupting the degradation of pro-apoptotic factors and inhibiting key cell survival pathways, such as NF- κ B.[5][9]

The total synthesis of **Carmaphycin-17** allows for the production of sufficient quantities for detailed biological studies and the development of novel antibody-drug conjugates (ADCs).^[7] This protocol outlines a multi-step synthesis involving the preparation of key peptide fragments and their subsequent coupling, followed by the installation of the epoxyketone warhead.

Data Presentation

Table 1: Summary of Key Reaction Steps and Representative Yields

Step	Reaction	Key Reagents	Solvent	Time (h)	Temp (°C)	Representative Yield (%)
1	Weinreb Amide Formation	N,O-Dimethylhydroxylamine HCl, BOP, Et3N	CH2Cl2	3	25	97
2	Grignard Reaction	Isopropenyl Magnesium Bromide	THF	6	0	82
3	Epoxidation	Oxone, Trifluoroacetic acid, NaHCO3	CH3CN/H2O	1.5	-10	26
4	Boc Deprotection (Fragment 1)	TFA	CH2Cl2	1	25	Quantitative
5	Peptide Coupling (Fragments 1 & 2)	PyBOP, DiPEA	CH2Cl2	18	25	~50
6	Ester Hydrolysis	LiOH·H2O	1,4-Dioxane/H2O	1	25	High
7	Final Peptide Coupling	HATU, DiPEA	DMF	12	25	~40-50
8	Oxidation of Sulfide	m-CPBA or Oxone	CH2Cl2 or Acetone/H2O	2	0 to 25	High

to Sulfone

20

Note: Yields are representative and based on the synthesis of closely related carmaphycin analogues. Actual yields may vary.

Table 2: Analytical Data for a Representative Carmaphycin Analogue (Carmaphycin B)

Analysis	Data
Molecular Formula	C ₄₀ H ₄₅ N ₅ O ₅
Molecular Weight	675.83 g/mol [2]
High-Resolution Mass Spectrometry (HRMS)	[M+H] ⁺ m/z 532.3045 (calcd. for C ₂₅ H ₄₆ N ₃ O ₇ S, 532.3051)[10]
¹ H NMR (Representative Shifts)	δ 8.05-6.13 (NH protons), 4.85-4.10 (α-methines)
¹³ C NMR (Representative Shifts)	δ 174-169 (amide carbonyls), 58-50 (α-carbons)
Infrared (IR)	ν _{max} 3288 (br), 1636 cm ⁻¹ (amide functionalities)[3]

Note: Specific analytical data for **Carmaphycin-17** is not publicly available. The data presented is for the closely related Carmaphycin B, which shares the core structural motifs.

Experimental Protocols

The total synthesis of **Carmaphycin-17** is proposed via a convergent route, involving the synthesis of a dipeptide fragment and an epoxyketone-containing amino acid, followed by their coupling and final modifications.

I. Synthesis of the Epoxyketone Fragment (Based on Leucine)

- Step 1: Weinreb Amide Formation from Boc-L-Leucine

- To a solution of Boc-L-Leucine (1.0 eq) in CH_2Cl_2 at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), BOP reagent (1.5 eq), and triethylamine (3.0 eq).
- Stir the reaction mixture at room temperature for 3 hours.
- Quench the reaction with saturated aqueous NaHCO_3 and extract with CH_2Cl_2 .
- Dry the organic layer over Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the Weinreb amide.
- Step 2: Grignard Reaction
 - Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool to 0 °C.
 - Add isopropenyl magnesium bromide (2.0 eq) dropwise.
 - Stir the reaction at 0 °C for 6 hours.
 - Quench with saturated aqueous NH_4Cl and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over Na_2SO_4 , and concentrate. Purify by flash chromatography.
- Step 3: Epoxidation
 - Dissolve the enone from Step 2 (1.0 eq) in a mixture of CH_3CN and water.
 - Add NaHCO_3 (3.0 eq) and trifluoroacetone (2.0 eq).
 - Cool the mixture to -10 °C and add Oxone (3.0 eq) portion-wise.
 - Stir vigorously for 1.5 hours at -10 °C.
 - Dilute with water and extract with ethyl acetate.
 - Dry the organic layer, concentrate, and purify by flash chromatography to afford the Boc-protected leucine epoxyketone.

II. Synthesis of the Dipeptide Fragment (Trp-Trp)

The synthesis of the dipeptide fragment can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Step 4: Boc Deprotection of the First Amino Acid
 - Dissolve Boc-L-tryptophan methyl ester (1.0 eq) in CH₂Cl₂.
 - Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 1 hour.
 - Concentrate the reaction mixture under reduced pressure.
- Step 5: Peptide Coupling
 - To a solution of the deprotected tryptophan methyl ester (1.0 eq) in CH₂Cl₂, add Boc-L-tryptophan (1.0 eq), PyBOP (1.2 eq), and diisopropylethylamine (DiPEA) (3.0 eq).
 - Stir the reaction at room temperature for 15-20 hours.
 - Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
 - Dry the organic layer over Na₂SO₄, concentrate, and purify by flash chromatography to yield the Boc-Trp-Trp-OMe dipeptide.

III. Assembly of Carmaphycin-17

- Step 6: Saponification of the Dipeptide
 - Dissolve the Boc-Trp-Trp-OMe dipeptide (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
 - Add LiOH·H₂O (5.0 eq) and stir at room temperature for 1 hour.
 - Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
 - Dry the organic layer and concentrate to yield the carboxylic acid.
- Step 7: Final Peptide Coupling

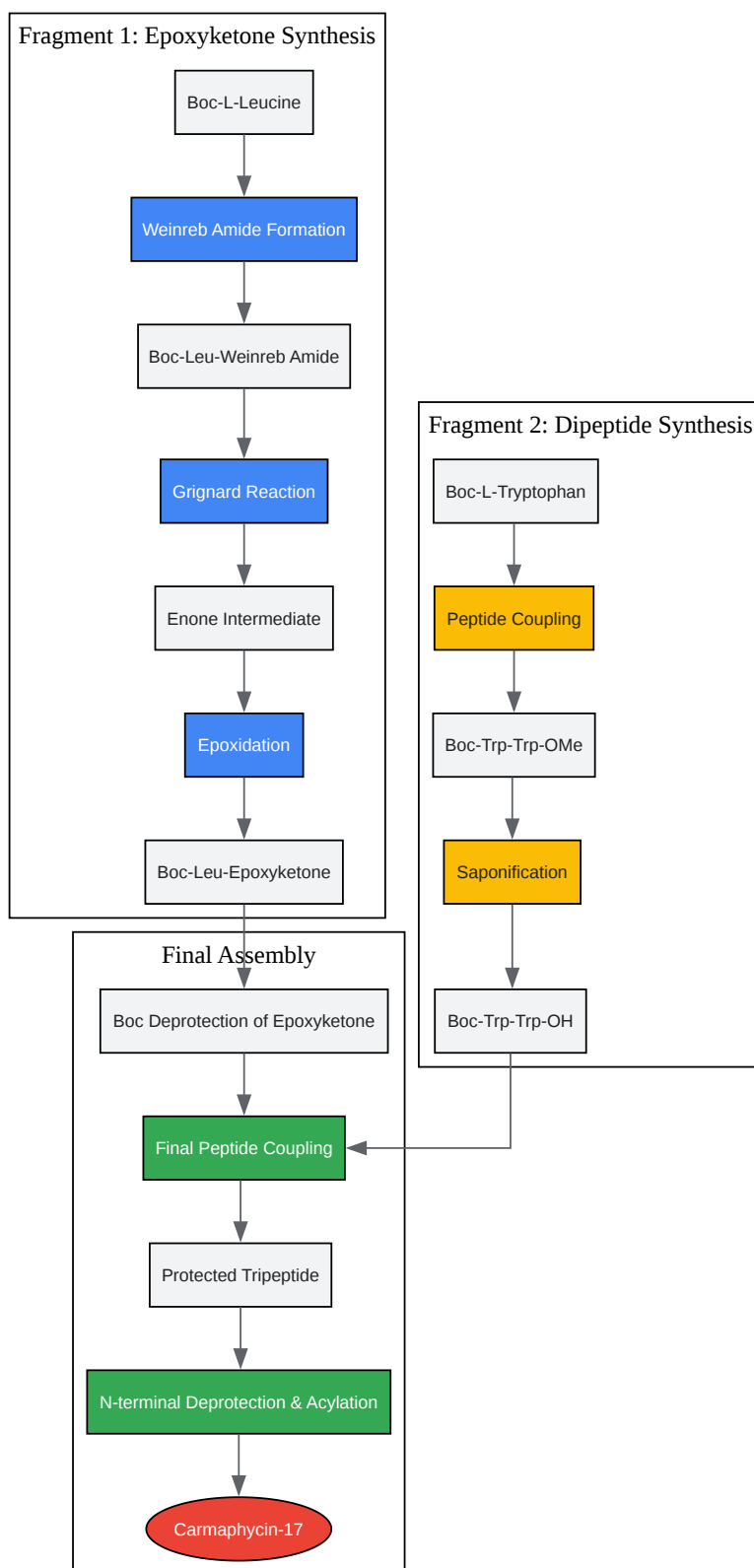
- Perform a Boc deprotection on the leucine epoxyketone fragment from Section I, Step 3, using TFA in CH₂Cl₂.
- Couple the resulting amine with the Boc-Trp-Trp-OH dipeptide from Step 6 using HATU (1.2 eq) and DiPEA (3.0 eq) in DMF.
- Stir at room temperature for 12 hours.
- Work up the reaction by diluting with water and extracting with ethyl acetate. Purify by HPLC.
- Step 8: N-terminal Acylation and Final Deprotection
 - Perform a final Boc deprotection on the coupled product from Step 7 using TFA in CH₂Cl₂.
 - Acylate the N-terminus with hexanoic acid using a standard peptide coupling reagent like HATU or HBTU.
 - Purify the final product by reverse-phase HPLC to yield **Carmaphycin-17**.

Visualizations

Signaling Pathway of Carmaphycin-17 Action

Caption: Mechanism of action of **Carmaphycin-17** as a proteasome inhibitor.

Experimental Workflow for Total Synthesis



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Caption: Convergent total synthesis workflow for **Carmaphycin-17**.

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- To cite this document: BenchChem. [Total Synthesis of Carmaphycin-17: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562075#total-synthesis-protocol-for-carmaphycin-17]

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